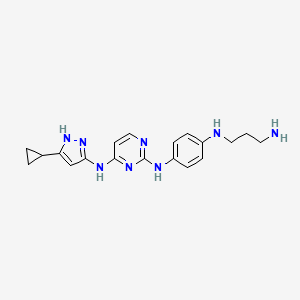

2,4-Pyrimidinediamine with linker

Vue d'ensemble

Description

2,4-Pyrimidinediamine with linker is a patent compound used for further synthesis . It is a multikinase inhibitor and has a -NH2 terminal linker .

Synthesis Analysis

The synthesis of 2,4-Pyrimidinediamine derivatives has been explored in the context of ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer . Another study synthesized a series of 2, 4-dichlorophenoxyacetamide-chalcones and evaluated their antiproliferative activities .Molecular Structure Analysis

The 2,4-Pyrimidinediamine ring provides two distinct interaction sites for coformers, the C2−NH2/N3/C4−NH2 (donor−acceptor−donor, DAD) site and the C2−NH2/N1 (donor−acceptor, DA) site . The molecular structure is based on structures generated from information available in ECHA’s databases .Chemical Reactions Analysis

The combination of anaplastic lymphoma kinase (ALK) inhibitor with histone deacetylases (HDAC) inhibitor could exert synergistically anti-proliferative effects on ALK positive non-small cell lung cancer (NSCLC) naïve or resistant cells .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,4-Pyrimidinediamine derivatives have been studied in the context of their interactions with coformers . The hydration and degree of freedom of kefir yoghurt protein decreased, resulting in an increased protein network density .Applications De Recherche Scientifique

Multi-Kinase Inhibitor

UNC0064-12 is known as a multi-kinase inhibitor . Kinases are enzymes that modify other proteins by chemically adding phosphate groups to them (phosphorylation). By inhibiting these kinases, UNC0064-12 can regulate various cellular processes, including cell division and growth, which are often dysregulated in diseases like cancer .

Antitumor Activity

2,4-Pyrimidinediamine derivatives have been designed and synthesized for their antitumor activity . These compounds have shown anti-proliferative activities against human breast cancer cells and human gastric cancer cells . The most potent compound showed superior antitumor activities than the positive control palbociclib and good CDK6 inhibitory activity .

CDK6 Inhibitor

The 2,4-Pyrimidinediamine derivatives have been tested for their CDK6 inhibitory activities . CDK6 is a protein kinase that is involved in the regulation of the cell cycle. Inhibiting CDK6 can prevent the uncontrolled cell division that is characteristic of cancer .

Affinity Ligand for Proteomics-Based Kinome Analyses

UNC0064-12 has been used as an affinity ligand for proteomics-based kinome analyses of cancer cells . This means it can bind to specific proteins in a complex mixture, allowing those proteins to be isolated and studied in detail .

Modulating FGF2 Receptor Activity

UNC0064-12 has been suggested to have applications in modulating FGF2 receptor activity . FGF2 (Fibroblast Growth Factor 2) is a protein that has a role in angiogenesis and wound healing. By modulating the activity of the FGF2 receptor, UNC0064-12 could potentially influence these processes .

Regulating Ion Channel Function

Another potential application of UNC0064-12 is in regulating ion channel function . Ion channels are pore-forming proteins that help establish and control the small voltage gradient across the plasma membrane of cells. They are particularly important in nerve, muscle, and gland cells .

Mécanisme D'action

Target of Action

UNC0064-12, also known as 2,4-Pyrimidinediamine with linker, is a multi-kinase inhibitor . Its primary targets include the Vascular Endothelial Growth Factor Receptor (VEGFR) .

Mode of Action

UNC0064-12 interacts with its targets by inhibiting their activity . This interaction results in the disruption of the normal functioning of these kinases, leading to changes in cellular processes .

Biochemical Pathways

The compound affects the signaling pathways associated with its targets, such as the VEGFR pathway . The downstream effects of this interaction can lead to changes in cell proliferation, migration, and survival .

Pharmacokinetics

Its solubility in dmso suggests that it may have good bioavailability

Result of Action

The molecular and cellular effects of UNC0064-12’s action are dependent on the specific cellular context and the pathways it affects. As a multi-kinase inhibitor, it can disrupt multiple cellular processes, potentially leading to changes in cell behavior .

Orientations Futures

Propriétés

IUPAC Name |

2-N-[4-(3-aminopropylamino)phenyl]-4-N-(5-cyclopropyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N8/c20-9-1-10-21-14-4-6-15(7-5-14)23-19-22-11-8-17(25-19)24-18-12-16(26-27-18)13-2-3-13/h4-8,11-13,21H,1-3,9-10,20H2,(H3,22,23,24,25,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYYZTTPXKIYERF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NN2)NC3=NC(=NC=C3)NC4=CC=C(C=C4)NCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Pyrimidinediamine with linker | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-((2-methyl-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)methyl)benzoate](/img/structure/B611507.png)

![3-(4-(((2'-Methyl-[1,1'-biphenyl]-3-yl)methyl)amino)phenyl)propanoic acid](/img/structure/B611509.png)